![molecular formula C16H18N4O4 B2644214 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1797681-92-5](/img/structure/B2644214.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multicomponent Synthesis Applications
The study by Brahmachari and Banerjee (2014) highlights the use of urea as an organo-catalyst in a multicomponent one-pot synthesis, emphasizing the creation of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This process underscores the efficiency and environmental friendliness of using urea in synthesizing pharmacologically interesting compounds Facile and One-Pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran-Annulated Heterocyclic Scaffolds via an Eco-Friendly Multicomponent Reaction at Room Temperature Using Urea as a Novel Organo-Catalyst.
Crystal Structure Analysis
Jeon et al. (2015) performed a crystal structure analysis of a sulfonylurea herbicide, which helps in understanding the molecular geometry and interactions such as hydrogen bonding and π–π interactions that could be relevant for the design of new compounds with specific properties Crystal structure of azimsulfuron.
Chemical Reactions and Cyclization Studies
Papadopoulos (1984) explored the chemical reactions and cyclization processes involving derivatives of anthranilic acid, showcasing the versatility of urea compounds in synthesizing heterocyclic structures, which could imply potential routes for the synthesis or modification of the compound Reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate.
Hydrogel Formation and Properties Tuning
Lloyd and Steed (2011) discussed the formation of hydrogels from a urea compound, highlighting how the rheology and morphology of these gels can be tuned by the identity of the anion. This demonstrates the compound's potential in developing materials with specific physical properties Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator.
Anticancer Activity
Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, indicating potential applications of urea derivatives as anticancer agents 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents.
Deep Eutectic Solvents Catalyzed Synthesis
Azizi et al. (2013) explored the use of deep eutectic solvents in catalyzing the synthesis of pyran and benzopyran derivatives, pointing towards the role of urea in facilitating eco-friendly chemical reactions Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-13-4-5-22-8-11(13)12(19-20)7-17-16(21)18-10-2-3-14-15(6-10)24-9-23-14/h2-3,6H,4-5,7-9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXEEPYFWEMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

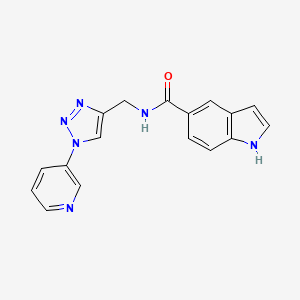
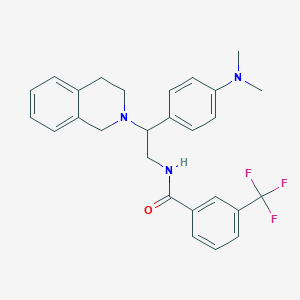
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)

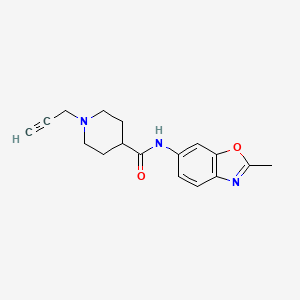
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2644140.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
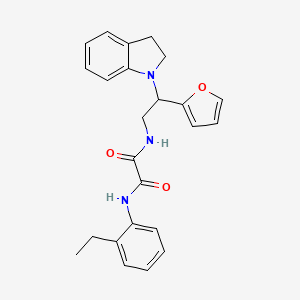
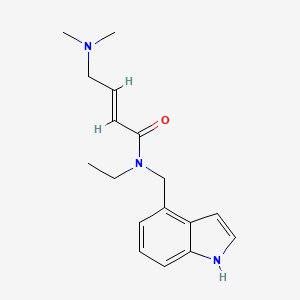
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)